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Compound of Interest

Compound Name: Acotiamide Impurity 9

CAS No.: 948053-83-6

Cat. No.: B602143 Get Quote

Classification: Process-Related Impurity (Synthesis)
Part 1: Chemical Identity & Structural Context[1][2]
To understand the formation of Impurity 9, one must first deconstruct the Acotiamide molecule

into its synthons.[1] Acotiamide Hydrochloride Hydrate is an acetylcholinesterase (AChE)

inhibitor synthesized via the coupling of a substituted benzoic acid and an aminothiazole

moiety.[1]

Acotiamide Structure:

Core: 1,3-thiazole-4-carboxamide.[1][2][3]

N-Terminus (Amide): 2-hydroxy-4,5-dimethoxybenzoyl group.[1][2][3][4]

C-Terminus (Side Chain): N-[2-(diisopropylamino)ethyl] group.[1][3][5][6]

Impurity 9 Identity:

Common Name: Acotiamide Impurity 9.[1][7][8]

CAS Number:8[1][7][8][9]

Chemical Name: 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide.[1][8]
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Molecular Formula: C₆H₁₀N₄OS[1]

Molecular Weight: 186.24 g/mol .[1][7]

Structural Comparison Table:

Feature Acotiamide (API)
Impurity 9 (CAS 948053-83-
6)

Thiazole 2-Position
2-hydroxy-4,5-

dimethoxybenzamido
Free Primary Amine (-NH₂)

Thiazole 4-Position

N-[2-

(diisopropylamino)ethyl]carbox

amide

N-(2-aminoethyl)carboxamide

Key Difference Full Molecule
Des-benzoyl & Bis-des-

isopropyl

Part 2: Origin and Formation Mechanism
The presence of Impurity 9 is a direct indicator of raw material contamination specifically within

the diamine side chain reagent used during aminolysis.[1] Its formation is mechanistically

distinct depending on the synthetic route employed (Route A vs. Route B).[1]

The "Amine Contamination" Hypothesis (Primary Root
Cause)
The critical reagent in Acotiamide synthesis is N,N-diisopropylethylenediamine.[1] This reagent

is typically synthesized from ethylenediamine via alkylation with isopropyl halides.[1]

The Flaw: Incomplete alkylation or purification failure leaves residual ethylenediamine

(primary diamine) in the reagent.[1]

The Reaction: During the coupling step (aminolysis of the thiazole ester), the highly

nucleophilic primary amine of the residual ethylenediamine competes with the bulky N,N-

diisopropylethylenediamine.[1]
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Mechanism 1: Direct Aminolysis (Route B Context)
In synthetic strategies where the thiazole ring is coupled to the side chain before benzoylation:

Starting Material: Ethyl 2-aminothiazole-4-carboxylate.[1][3]

Reagent: N,N-diisopropylethylenediamine (contaminated with Ethylenediamine).[1]

Reaction: The unhindered primary amine of ethylenediamine attacks the ester carbonyl more

rapidly than the sterically hindered diisopropylamine.[1]

Result: Formation of Impurity 9 (2-amino-N-(2-aminoethyl)thiazole-4-carboxamide).

Mechanism 2: Carryover & Side Reaction (Route A Context)
In the more common Route A (Benzoylation first):

Step 1: Ethyl 2-aminothiazole-4-carboxylate is benzoylated to form Intermediate I.[1]

Failure Mode: If Step 1 is incomplete, unreacted Ethyl 2-aminothiazole-4-carboxylate carries

over to Step 2.

Step 2: Aminolysis with N,N-diisopropylethylenediamine.[1][2]

The "Double Hit": The carried-over thiazole ester reacts with the ethylenediamine impurity in

the amine reagent.[1]

Result: Impurity 9 forms as a trace byproduct.

Visualization of Formation Pathway
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Reaction Kinetics
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Figure 1: Mechanistic pathway showing the competitive aminolysis leading to Impurity 9.[1]

Part 3: Impact and Control Strategy
Why Impurity 9 is Critical

Genotoxicity Potential: Impurity 9 contains a primary aliphatic amine and a free

aminothiazole moiety.[1] Aminothiazoles can sometimes trigger structural alerts for

genotoxicity depending on substitution.[1]

Reactivity: The free primary amine on the tail of Impurity 9 is a "live" functional group.[1] It

can react with the benzoyl chloride in subsequent steps to form a Bis-des-isopropyl

Acotiamide analog (a dimer-like impurity), complicating the purification profile.[1]

Polarity Shift: Being a small, polar molecule lacking the lipophilic isopropyl groups and the

benzoyl ring, it behaves significantly differently in RP-HPLC, often eluting in the void volume

if not controlled.[1]
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Control Strategy (Self-Validating System)
Parameter Control Limit Rationale

Reagent Purity

N,N-

Diisopropylethylenediamine >

99.5% (GC)

Direct control of the

ethylenediamine precursor.[1]

Ethylenediamine Content < 0.10% w/w in Reagent
Limits the theoretical maximum

of Impurity 9 formation.

Stoichiometry Excess Amine (1.1 - 1.2 eq)

Ensures complete conversion

of the ester, but high quality

amine is non-negotiable.[1]

Reaction Temp < 60°C

Higher temperatures favor the

reaction of sterically hindered

amines, but also increase side

reactions.

Part 4: Analytical Methodology
Detecting Impurity 9 requires a method capable of retaining highly polar, basic amines.

Standard C18 methods for Acotiamide (lipophilic) often fail to retain Impurity 9.[1]

Recommended HPLC Conditions
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a Polar-Embedded C18

(e.g., Waters XSelect HSS T3).[1]

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0). High pH keeps the amine

unprotonated to improve peak shape on C18, or use low pH for HILIC.[1]

Mobile Phase B: Acetonitrile.[1][10][11]

Detection: UV at 260 nm (Thiazole absorption).[1]

Elution Order: Impurity 9 (Early) -> Acotiamide (Late).[1]

Analytical Logic Flow
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Sample: Crude Acotiamide
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Figure 2: Decision tree for selecting the appropriate stationary phase to retain the polar

Impurity 9.

Part 5: Experimental Protocol
Synthesis of Impurity 9 Reference Standard
To validate the analytical method, you must synthesize Impurity 9.

Reagents:

Ethyl 2-aminothiazole-4-carboxylate (1.0 eq).[1][3]

Ethylenediamine (Excess, 5.0 eq) - Acts as solvent and reactant to prevent dimerization.

[1]

Procedure:

Dissolve ethyl 2-aminothiazole-4-carboxylate in absolute ethanol.
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Add ethylenediamine dropwise at 0°C.[1]

Warm to room temperature and stir for 12 hours.

Monitor by TLC (Mobile Phase: DCM/MeOH/NH3 90:10:1).[1]

Work-up:

Concentrate under reduced pressure to remove ethanol and excess ethylenediamine.

Resuspend residue in cold water.[1]

Extract with n-butanol if precipitation does not occur, or filter the solid precipitate.[1]

Recrystallize from Ethanol/Ether.[1]

Characterization:

1H NMR (DMSO-d6): Look for thiazole proton (s, 1H) and the ethylene bridge signals (two

triplets) without the isopropyl septets.[1]

MS (ESI+): m/z ~187 [M+H]+.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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